molecular formula C9H17N3O2Si B2781712 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde CAS No. 215871-11-7

2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde

Cat. No. B2781712
M. Wt: 227.339
InChI Key: CGTKYMZMWCNCHE-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is an organochlorine compound with the formula C6H15ClOSi . It was developed by Bruce H. Lipshutz during his work on the synthesis of N-methylmaysenine .


Synthesis Analysis

SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions . Typically, tetrabutylammonium fluoride and caesium fluoride can be used as deprotection reagents .


Chemical Reactions Analysis

SEM-Cl is a widely used reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .


Physical And Chemical Properties Analysis

SEM-Cl is a colorless liquid . It has a boiling point of 57–59 °C (330–332 K) at 8 mmHg . The molar mass of SEM-Cl is 166.72 g·mol−1 .

Scientific Research Applications

Application in Organic Synthesis

SEM-Cl is widely used in organic synthesis . It is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions . This makes it a valuable tool in the synthesis of complex organic molecules.

Protection of Functional Groups

SEM-Cl is used for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .

Safety And Hazards

SEM-Cl is considered hazardous. It is a flammable liquid and vapor, and it causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

2-(2-trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2Si/c1-15(2,3)5-4-14-8-12-9(6-13)10-7-11-12/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTKYMZMWCNCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=NC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde

CAS RN

215871-11-7
Record name 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,4-triazole-5-carbaldehyde
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